5-Methylthiophen-2-amine
Overview
Description
5-Methylthiophen-2-amine is an organic compound with the molecular formula C5H7NS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom. The compound is characterized by the presence of an amine group at the second position and a methyl group at the fifth position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylthiophen-2-amine can be achieved through several methods. One common approach involves the nitration of 5-methylthiophene, followed by reduction to obtain the amine derivative. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst .
Another method involves the direct amination of 5-methylthiophene using ammonia or an amine source under high temperature and pressure conditions. This method may require the use of a catalyst such as platinum or rhodium to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors can enhance the efficiency and yield of the reactions. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
5-Methylthiophen-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Methylthiophen-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methylthiophen-2-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound of 5-Methylthiophen-2-amine, lacking the methyl and amine groups.
2-Aminothiophene: Similar structure but without the methyl group at the fifth position.
5-Methylthiophene: Lacks the amine group at the second position.
Uniqueness
This compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-methylthiophen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c1-4-2-3-5(6)7-4/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFZTUUENXGQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462172 | |
Record name | 5-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55502-89-1 | |
Record name | 5-methylthiophen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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